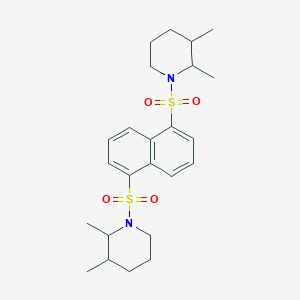
1,1'-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine)
Vue d'ensemble
Description
1,1’-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine) is a complex organic compound with the molecular formula C24H34N2O4S2. This compound features a naphthalene core substituted with two sulfonyl groups, each linked to a 2,3-dimethylpiperidine moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine) typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 2,3-dimethylpiperidine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups. The general reaction scheme is as follows:
Preparation of Naphthalene-1,5-disulfonyl Chloride: Naphthalene is sulfonated using oleum to form naphthalene-1,5-disulfonic acid.
Coupling Reaction: The naphthalene-1,5-disulfonyl chloride is reacted with 2,3-dimethylpiperidine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine) involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine moieties may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,5-disulfonic acid: A precursor in the synthesis of the target compound.
Naphthalene-1,5-disulfonyl chloride: An intermediate used in the synthesis.
1,1’-(Naphthalene-1,5-diyldisulfonyl)dipyrrolidine: A structurally similar compound with different substituents.
Uniqueness
1,1’-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine) is unique due to the presence of both sulfonyl and piperidine groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
1-[5-(2,3-dimethylpiperidin-1-yl)sulfonylnaphthalen-1-yl]sulfonyl-2,3-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S2/c1-17-9-7-15-25(19(17)3)31(27,28)23-13-5-12-22-21(23)11-6-14-24(22)32(29,30)26-16-8-10-18(2)20(26)4/h5-6,11-14,17-20H,7-10,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADXEBZWMAZOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCC(C4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


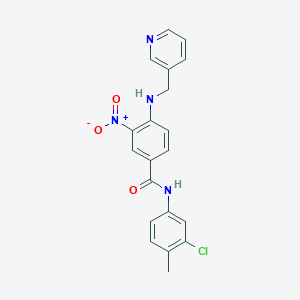
![1-(Benzenesulfonyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3948527.png)
![3,5-bis{[(benzylthio)acetyl]amino}benzoic acid](/img/structure/B3948535.png)
![Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B3948542.png)

![N-[4-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid](/img/structure/B3948547.png)
![6-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}CYCLOHEX-3-ENE-1-CARBOXYLIC ACID](/img/structure/B3948555.png)
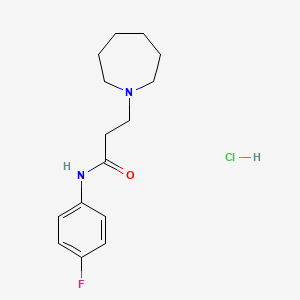

![2-Ethylsulfanyl-1-[(4-nitrophenyl)methyl]benzimidazole](/img/structure/B3948594.png)
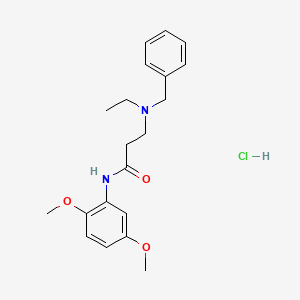

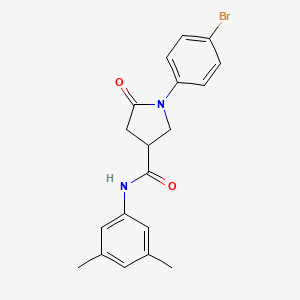
![5-({[2-(phenylsulfanyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3948619.png)
